molecular formula C9H6N2O2 B147349 6-Nitroquinoline CAS No. 613-50-3

6-Nitroquinoline

Cat. No. B147349
CAS RN: 613-50-3
M. Wt: 174.16 g/mol
InChI Key: SMHPLBXIVNQFBA-UHFFFAOYSA-N
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Patent
US07943639B2

Procedure details

A suspension of 6-nitro-quinoline (8.7 g, 5 mmol), palladium on charcoal (10%) (0.1 g) in methanol (0.2 L) was hydrogenated at room temperature for 24 with stirring. The catalyst was filtered and the solvent evaporated to yield a yellow solid. Crystallisation from ethyl acetate yielded the pure title compound as a pale yellow solid (3.3 g, 46%). MS m/z: 145 [M+H+]. 1H NMR (270 MHz, CHCl3-d) δ ppm 3.89 (s, 2H) 6.87 (d, J=2.64 Hz, 1H) 7.14 (dd, J=8.97, 2.64 Hz, 1H) 7.25 (dd, J=8.44, 4.22 Hz, 1H) 7.88 (dd, J=7.92, 1.58 Hz, 1H) 7.90 (d, J=8.97 Hz, 1H) 8.63 (dd, J=4.22, 1.58 Hz, 1H).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0.2 L
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[CH:7]2)([O-])=O>[Pd].CO>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CC=NC2=CC1
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0.2 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature for 24
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
CUSTOM
Type
CUSTOM
Details
Crystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 457.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.